

An In-Depth Technical Guide to Butamben (BTAMB)

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Compound of Interest

Compound Name: BTAMB

Cat. No.: B1217279

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, chemically known as Butyl 4-aminobenzoate, is a local anesthetic agent. It is the ester of 4-aminobenzoic acid and n-butanol.^[1] Butamben is a white, odorless, crystalline powder with limited solubility in water but is soluble in organic solvents such as alcohol, ether, and chloroform.^[1] It is primarily used for topical anesthesia to alleviate pain and itching associated with various skin conditions and minor surgical procedures. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key quantitative data related to Butamben.

Chemical Structure and Identification

Butamben, with the acronym **BTAMB** derived from Butyl aminobenzoate, possesses a well-defined chemical structure.

Chemical Structure:

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Table 1: Chemical Identification of Butamben

Identifier	Value
IUPAC Name	Butyl 4-aminobenzoate
SMILES String	<chem>O=C(OCCCC)c1ccc(N)cc1</chem>
Molecular Formula	C ₁₁ H ₁₅ NO ₂
CAS Number	94-25-7

Physicochemical Properties

A summary of the key physicochemical properties of Butamben is presented in the table below.

Table 2: Physicochemical Properties of Butamben

Property	Value	Reference
Molecular Weight	193.24 g/mol	[2]
Melting Point	57-59 °C	[2]
Boiling Point	174 °C at 8 mmHg	[2]
Water Solubility	1 part in 7000 (approximately 0.14 g/L)	[1]
Solubility	Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils	[1][2]
LogP	2.98	[3]
pKa	Not available	

Synthesis of Butamben

The synthesis of Butamben can be achieved through several methods, primarily involving the esterification of 4-aminobenzoic acid or a related precursor.

Fischer Esterification of 4-Aminobenzoic Acid

A common and direct method for synthesizing Butamben is the Fischer esterification of 4-aminobenzoic acid with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

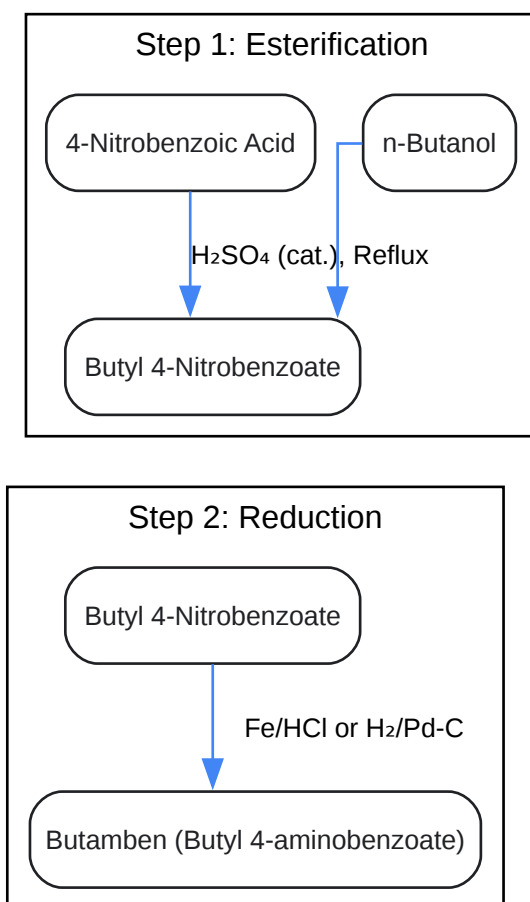
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and n-butanol (a suitable excess, e.g., 3-5 equivalents).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Butamben.

Synthesis via 4-Nitrobenzoic Acid

An alternative route involves the esterification of 4-nitrobenzoic acid with n-butanol, followed by the reduction of the nitro group to an amine.

Experimental Workflow:



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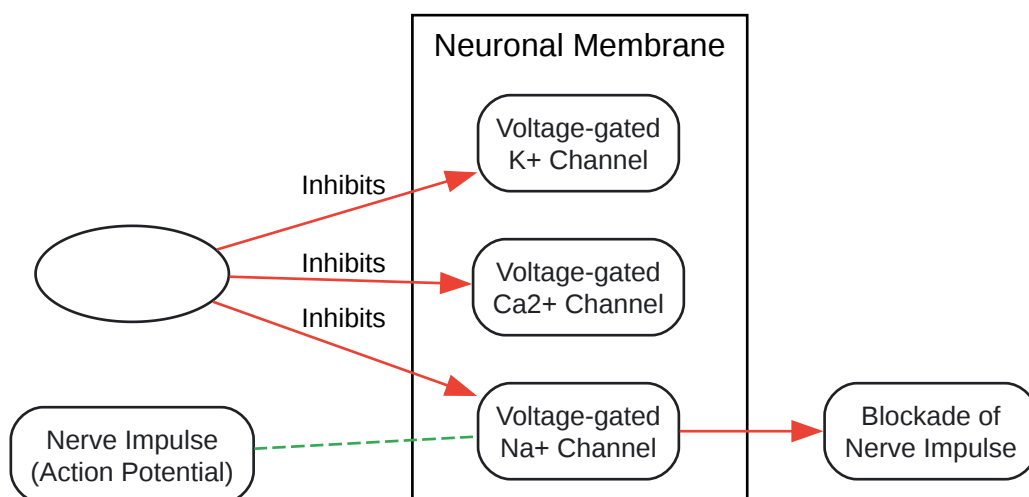
Caption: Synthesis of Butamben via esterification of 4-nitrobenzoic acid followed by reduction.

Mechanism of Action and Signaling Pathways

Butamben functions as a local anesthetic by reversibly blocking nerve impulse conduction. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.^[4] By blocking these channels, Butamben prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve impulses results in a loss of sensation in the area where the anesthetic is applied.

In addition to its effects on sodium channels, research has shown that Butamben can also inhibit other ion channels, including voltage-gated calcium and potassium channels.^{[5][6]} The inhibition of T-type calcium channels, in particular, may contribute to its analgesic effect.^[5]

Signaling Pathway Diagram:



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Caption: Mechanism of action of Butamben, illustrating the inhibition of ion channels.

Quantitative Biological Data

The biological activity of Butamben has been quantified in various studies. A summary of key data is provided below.

Table 3: Biological Activity of Butamben

Parameter	Value	Species/System	Reference
IC ₅₀ (T-type Calcium Channels)	~200 μ M	Mouse dorsal root ganglion neurons	[5]
LD ₅₀ (Intraperitoneal)	67 mg/kg	Mouse	[7]
Effect on Fast Na ⁺ Channels	Increases inactivation	Cultured rat sensory neurons	[8]
Effect on Barium Current	90% inhibition at 500 μ M	PC12 cells	[8]

Conclusion

Butamben is a well-characterized local anesthetic with a clear mechanism of action centered on the blockade of neuronal ion channels. Its synthesis is straightforward, and its physicochemical properties are well-documented. This technical guide provides essential information for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and application of this compound. The provided data and protocols are intended to facilitate research and development efforts related to Butamben and other local anesthetics.

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